N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
Description
N-(1,3-Thiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core (a tricyclic structure with two benzene rings fused via an oxygen atom) linked to a 1,3-thiazole moiety through a carboxamide bridge.
Properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H12N2O2S/c20-16(19-17-18-9-10-22-17)15-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)15/h1-10,15H,(H,18,19,20) |
InChI Key |
OHPWCFZNMSTUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the xanthene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The xanthene core’s fluorescent properties allow it to be used as a probe in various biological assays .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide with structurally related xanthene-carboxamide derivatives:
*Estimated values based on structural analogs.
†Predicted using thiazole’s aromaticity and polarity.
‡Inferred from alkyl chain hydrophobicity.
Key Observations:
- Molecular Weight : The thiazolyl derivative is intermediate in size (358.41 g/mol) compared to the benzyloxy-substituted compound (407.47 g/mol) and smaller alkyl derivatives (307–336 g/mol).
- Lipophilicity (logP) : The thiazolyl group likely reduces logP compared to the benzyloxy analog (logP 5.55) due to its polarizable sulfur and nitrogen atoms. This suggests improved aqueous solubility relative to highly lipophilic derivatives.
- Hydrogen Bonding: All compounds share one H-bond donor (amide NH) and 3–4 acceptors (amide O, thiazole/ether O/S). This profile supports interactions with biological targets like enzymes or receptors .
Challenges and Opportunities
- Solubility : The thiazole ring’s polarity may mitigate the poor aqueous solubility common in xanthene derivatives (e.g., logSw = -5.92 for benzyloxy analog ).
- Toxicity : Piperidine and benzyloxy substituents in analogs show moderate toxicity profiles; thiazole’s metabolic stability must be validated.
- Optimization : Hybridizing xanthene with thiazole could synergize bioactivity, as seen in dual-action heterocyclic drugs .
Biological Activity
N-(1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activity
This compound has been studied for its various biological properties:
- Antimicrobial Activity : The compound exhibits promising antimicrobial effects against various pathogens. Its mechanism involves disrupting cell membranes and inhibiting essential enzymes, leading to cell death.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways. The xanthene moiety enhances its interaction with biological targets, making it effective in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, compromising membrane integrity.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
3. Structure-Activity Relationships (SAR)
The structure of this compound plays a crucial role in its biological activity. Key findings from SAR studies include:
4. Case Studies
Recent studies have highlighted the efficacy of this compound:
4.1 Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
4.2 Anticancer Properties
In another study, this compound showed potent activity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values less than those of standard chemotherapeutics like doxorubicin .
5. Conclusion
This compound is a promising candidate in the field of medicinal chemistry due to its multifaceted biological activities. Its ability to act as both an antimicrobial and anticancer agent makes it a valuable subject for further research. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its potential applications in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
